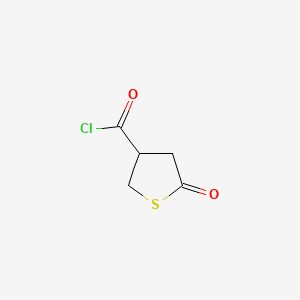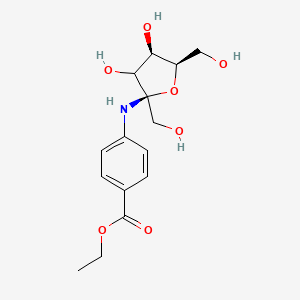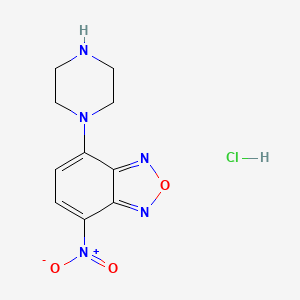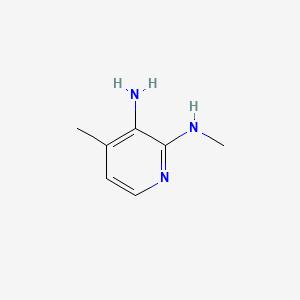
p-Nitrophenyl Acetate-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrophenyl Acetate-13C,d3: is a stable isotope-labeled compound used primarily in biochemical and chemical research. It is a derivative of p-nitrophenyl acetate, where the acetate group is labeled with carbon-13 and deuterium. This labeling allows for more precise tracking and analysis in various experimental settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl Acetate-13C,d3 typically involves the esterification of p-nitrophenol with acetic acid labeled with carbon-13 and deuterium. The reaction is usually catalyzed by an acid or base, and the conditions are carefully controlled to ensure the incorporation of the isotopes .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistent incorporation of the isotopic labels. The product is then purified using methods such as recrystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: p-Nitrophenyl Acetate-13C,d3 undergoes various chemical reactions, including hydrolysis, reduction, and substitution. These reactions are often used to study enzyme kinetics and mechanisms .
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.
Substitution: Involves the replacement of the acetate group with other functional groups using various reagents and catalysts.
Major Products: The major products formed from these reactions include p-nitrophenol, acetic acid, and p-aminophenyl acetate .
Applications De Recherche Scientifique
Chemistry: p-Nitrophenyl Acetate-13C,d3 is widely used in chemical research to study reaction mechanisms and kinetics. Its isotopic labeling allows for precise tracking of the compound during reactions .
Biology: In biological research, this compound is used to study enzyme activities, particularly esterases and lipases. The hydrolysis of this compound by these enzymes can be monitored to understand their catalytic mechanisms .
Medicine: In medical research, this compound is used as a substrate in diagnostic assays to measure enzyme activities in biological samples .
Industry: Industrially, this compound is used in the development of new catalysts and in the study of environmental pollutants. Its stable isotopic labeling makes it a valuable tool for tracing chemical pathways and degradation processes .
Mécanisme D'action
The mechanism of action of p-Nitrophenyl Acetate-13C,d3 involves its hydrolysis by esterases and lipases. The enzyme catalyzes the cleavage of the ester bond, resulting in the formation of p-nitrophenol and acetic acid. The isotopic labels allow for detailed tracking of the reaction intermediates and products, providing insights into the enzyme’s catalytic mechanism .
Comparaison Avec Des Composés Similaires
p-Nitrophenyl Acetate: The non-labeled version of the compound, used in similar applications but without the benefits of isotopic labeling.
p-Nitrophenyl Phosphate: Another substrate used to study enzyme activities, particularly phosphatases.
p-Nitrophenyl Butyrate: Used to study lipase activities, similar to p-Nitrophenyl Acetate-13C,d3 but with a different acyl group.
Uniqueness: The uniqueness of this compound lies in its isotopic labeling, which allows for more precise and detailed studies of chemical and biochemical processes. This makes it a valuable tool in research settings where accurate tracking of reaction pathways is essential .
Propriétés
Numéro CAS |
1794766-80-5 |
|---|---|
Formule moléculaire |
C8H7NO4 |
Poids moléculaire |
185.158 |
Nom IUPAC |
(4-nitrophenyl) 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3/i1D3,6+1 |
Clé InChI |
QAUUDNIGJSLPSX-HMHIGVJUSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Synonymes |
p-Nitro-phenol Acetate-13C,d3; 4-Nitrophenyl Acetate-13C,d3; NSC 2633-13C,d3; p-Acetoxynitrobenzene-13C,d3; p-Nitrobenzene Acetate-13C,d3; p-Nitrophenol Acetate-13C,d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)



![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)



![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)
